

Application Notes and Protocols for Chiral Separation of Omeprazole and Hydroxyomeprazole

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Compound of Interest		
Compound Name:	Hydroxyomeprazole	
Cat. No.:	B127751	Get Quote

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Introduction

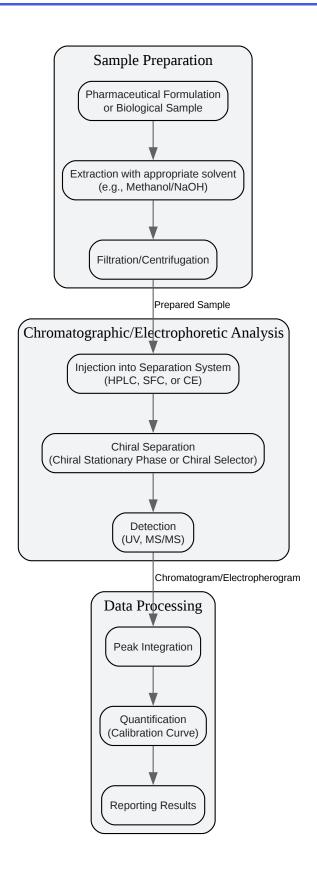
Omeprazole, a widely used proton pump inhibitor, is a chiral molecule that exists as a racemic mixture of (S)- and (R)-enantiomers. The two enantiomers exhibit different pharmacokinetic profiles due to stereoselective metabolism, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4. The (S)-enantiomer (esomeprazole) is metabolized more slowly, leading to higher plasma concentrations and a more pronounced therapeutic effect. **Hydroxyomeprazole** is the primary metabolite of omeprazole. The enantioselective quantification of omeprazole and its metabolites is crucial for pharmacokinetic studies, drug development, and quality control of pharmaceutical formulations.[1][2][3]

This document provides detailed protocols for the chiral separation of omeprazole and **hydroxyomeprazole** using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).

General Experimental Workflow

The following diagram illustrates a typical workflow for the chiral separation and analysis of omeprazole and its metabolites.





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References

- 1. Enantioselective quantification of omeprazole and its main metabolites in human serum by chiral HPLC-atmospheric pressure photoionization tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective separation of omeprazole and 5-hydroxy-omeprazole using dried plasma spots and a heart-cutting 2D-LC approach for accurate CYP2C19 phenotyping PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving CYP2C19 phenotyping using stereoselective omeprazole and 5-hydroxyomeprazole metabolic ratios - PMC [pmc.ncbi.nlm.nih.gov]
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